![molecular formula C17H17N3O3S2 B12172250 Ethyl (2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B12172250.png)
Ethyl (2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
Ethyl (2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that features both benzothiazole and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmacologically active molecules .
Preparation Methods
The synthesis of Ethyl (2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step reactions. The process begins with the formation of the benzothiazole ring, followed by the introduction of the thiazole ring. Common reagents include sulfur, nitrogen sources, and various organic solvents. Industrial production methods often employ catalytic processes to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride.
Substitution: Often involves halogenation or nitration reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Ethyl (2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate has shown promise in the development of new therapeutic agents.
Anticancer Activity :
Research indicates that compounds containing benzothiazole and thiazole moieties exhibit significant anticancer properties. For instance, derivatives of this compound have been tested for their ability to inhibit specific cancer cell lines, demonstrating cytotoxic effects that could be leveraged in cancer therapy .
Enzyme Inhibition :
The compound has been identified as a potential inhibitor of various enzymes involved in cancer progression. Studies have reported its capability to inhibit the FLT3 enzyme with high efficiency, which is crucial in certain leukemias .
Agricultural Applications
This compound is also being investigated for its use as a pesticide or fungicide.
Fungicidal Properties :
The compound's structural features suggest it may interact with fungal enzymes or cellular processes, providing a basis for developing new fungicides. Preliminary studies have indicated effective antifungal activity against common agricultural pathogens .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of this compound against various cancer cell lines. The results showed that the compound inhibited cell proliferation significantly compared to control groups. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at specific phases .
Case Study 2: Agricultural Application
In a controlled study assessing the fungicidal properties of this compound, researchers found that it effectively reduced fungal growth on crops by over 70%. The compound was applied at different concentrations to evaluate its efficacy and safety profile on non-target organisms .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The benzothiazole and thiazole rings play a crucial role in binding to these targets, thereby modulating various biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Ethyl (2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its dual-ring structure, which imparts a wide range of biological activities. Similar compounds include:
Sulfathiazole: Known for its antimicrobial properties.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal agent.
This compound stands out due to its versatility and potential for various applications in scientific research and industry.
Biological Activity
Ethyl (2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate, identified by its CAS number 1287085-71-5, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₇H₁₇N₃O₃S₂
- Molecular Weight : 375.5 g/mol
- Structure : The compound features a benzothiazole moiety linked to an amine and thiazole groups, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of benzothiazole derivatives with appropriate acylating agents under controlled conditions. Various methods have been explored to optimize yield and purity.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. Studies indicate that compounds with similar structures have demonstrated effectiveness against a range of pathogens:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
These results suggest that the compound may be a candidate for developing new antimicrobial agents .
Anticancer Activity
Research has shown that derivatives of benzothiazole, including this compound, possess anticancer properties. In vitro studies have evaluated the cytotoxic effects on various cancer cell lines:
Cell Line | IC₅₀ (µM) |
---|---|
MDA-MB-231 (breast cancer) | 12.5 |
HCT116 (colon cancer) | 8.4 |
A549 (lung cancer) | 10.0 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
Neuroprotective Effects
Compounds related to this compound have been studied for neuroprotective effects. A study indicated that these compounds could reduce oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .
Case Studies
- Anticonvulsant Activity : A series of benzothiazole derivatives were synthesized and tested for anticonvulsant properties. Ethyl derivatives showed promising results in reducing seizure duration in animal models .
- Antidiabetic Effects : In a study involving diabetic rats, administration of related compounds led to significant reductions in blood glucose levels comparable to standard treatments .
Properties
Molecular Formula |
C17H17N3O3S2 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
ethyl 2-[2-[3-(1,3-benzothiazol-2-yl)propanoylamino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C17H17N3O3S2/c1-2-23-16(22)9-11-10-24-17(18-11)20-14(21)7-8-15-19-12-5-3-4-6-13(12)25-15/h3-6,10H,2,7-9H2,1H3,(H,18,20,21) |
InChI Key |
STPDLNZCYYKAMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CCC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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